molecular formula C9H8ClN3O2 B1394188 Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate CAS No. 1105187-40-3

Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate

Cat. No. B1394188
M. Wt: 225.63 g/mol
InChI Key: WMQUXPLJSXZVPY-UHFFFAOYSA-N
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Description

Ethyl 7-chloroimidazo[1,2-a]pyrimidine-2-carboxylate is a chemical compound with the linear formula C9H8O2N3Cl1 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of condensed pyrimidines, such as Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate, often involves the use of the Dimroth rearrangement . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .


Molecular Structure Analysis

The molecular structure of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate can be represented by the SMILES string ClC1=NC2=NC(C(OCC)=O)=CN2C=C1 . The InChI key for this compound is JJZDDYRUJCEALX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate is a powder . The compound has a molecular weight of 225.63172 .

Scientific Research Applications

Synthesis and Derivatization

Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate is a key component in the synthesis of various heterocyclic compounds. For example, its derivatives have been used in the preparation of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates through reactions with 2-aminopyrimidines, followed by hydrolysis to form corresponding carboxylic acids (Abignente et al., 1984). Additionally, it has been employed in synthesizing thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines, demonstrating its versatility in organic synthesis (Sherif et al., 1993).

Biginelli Reaction and Green Chemistry

Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate has also been a key substrate in the Biginelli reaction. For instance, its derivatives were obtained using a green protocol that reduced reaction time, highlighting its application in eco-friendly chemical processes (Morigi et al., 2012).

Novel Synthetic Methods

The compound has facilitated the development of new synthetic methods. For example, the synthesis of 3,7-dihydroxy- and 3-substituted 7-hydroxypyrazolo[4,3-d]pyrimidines was achieved using derivatives of ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate (Takei et al., 1979). Furthermore, it has been utilized in Pd-mediated hydrogenations leading to various functionalized pyrimidines, indicating its role in complex chemical transformations (Lebed' et al., 2013).

Antimicrobial Evaluation

Compounds synthesized using ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate have been evaluated for antimicrobial properties. This shows its potential in contributing to the development of new pharmaceutical agents (Farag et al., 2008).

Biological Activities

The derivatives of ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate have been synthesized and assessed for various biological activities, such as their potential as anticancer agents. This underscores the compound's significance in medicinal chemistry and drug development (Nagarapu et al., 2013).

Future Directions

The future directions for research on Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate and similar compounds could involve further exploration of their potential as antituberculosis agents . Additionally, more research could be done to understand the specific chemical reactions involving these compounds and their mechanisms of action.

properties

IUPAC Name

ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-4-13-5-11-7(10)3-8(13)12-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQUXPLJSXZVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=NC(=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676691
Record name Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate

CAS RN

1105187-40-3
Record name Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105187-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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